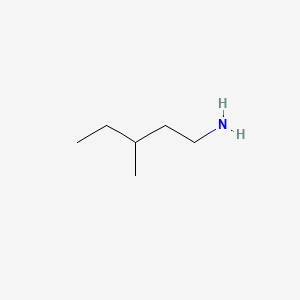

(3-Methylpentyl)amine

Overview

Description

“(3-Methylpentyl)amine” is a chemical compound with the molecular formula C6H15N . It has an average mass of 101.190 Da and a mono-isotopic mass of 101.120445 Da .

Synthesis Analysis

Amines, such as “this compound”, can be synthesized from prochiral ketones . The process involves alkylation or arylation reactions on nitrogen . Another method is reductive amination, where an aldehyde or ketone is treated with ammonia or an amine in the presence of a reducing agent .

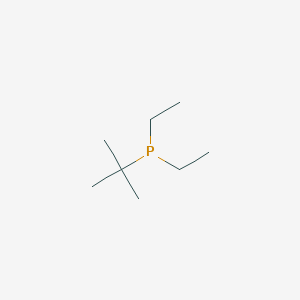

Molecular Structure Analysis

The molecular structure of “this compound” consists of a chain of six carbon atoms, with one of the carbon atoms connected to a nitrogen atom . The molecule has one hydrogen bond acceptor, two hydrogen bond donors, and three freely rotating bonds .

Chemical Reactions Analysis

Amines, including “this compound”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . A specific reaction of amines is the Hofmann elimination, which converts an amine into an alkene .

Physical and Chemical Properties Analysis

“this compound” has a density of 0.8±0.1 g/cm3, a boiling point of 119.3±8.0 °C at 760 mmHg, and a flash point of 25.2±13.0 °C . It has a molar refractivity of 33.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 131.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Catalysis

- Reductive Amination using Cobalt Oxide Nanoparticles : N-Methyl- and N-alkylamines, including compounds like (3-Methylpentyl)amine, are synthesized using a reductive amination process. This involves using nitrogen-doped, graphene-activated Co3O4-based catalysts, which are both cost-effective and convenient for producing a range of N-methylated and N-alkylated amines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).

Pharmacological Applications

- Synthesis of Ring-Contracted Amantadine Analogs : Research into the synthesis of several ring-contracted amantadine analogs, which includes the study of (3-noradamantyl)amines and [(3-noradamantyl)methyl]amines, has been conducted. These compounds have shown potential in inhibiting the cytopathicity of influenza A virus and displaying activity as NMDA receptor antagonists (Camps et al., 2008).

Environmental Applications

- Secondary Organic Aerosol Formation : The interaction of primary aliphatic amines with NO3 radicals, including butylamine, has been studied to understand aerosol formation. This research is relevant to environmental chemistry and air quality, as it explores how primary amines contribute to aerosol mass yields in the atmosphere (Malloy et al., 2008).

Biotechnological Applications

- Reactive Extraction for Amine Recovery : A study on the recovery of primary amines, like 3-methylbutylamine, from aqueous streams using liquid–liquid reactive extraction. This process is important for overcoming limitations in biotechnological transformations, such as amine toxicity or unfavorable reaction equilibrium (Doeker et al., 2021).

Mechanism of Action

Target of Action

(3-Methylpentyl)amine, also known as 3-methylpentan-1-amine, is a type of amine compoundAmines in general are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

For instance, they can act as bases, accepting protons and forming ammonium ions . They can also undergo reactions with acids to form amides .

Biochemical Pathways

For example, biogenic amines, which are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones, play crucial roles in various physiological functions .

Pharmacokinetics

The pharmacokinetics of amines can vary widely depending on their structure and the presence of functional groups .

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their structure and the biological targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the reactivity and stability of amines .

Safety and Hazards

“(3-Methylpentyl)amine” is classified as an acute toxic substance and an eye irritant . It is also considered a combustible substance . Aliphatic and cycloaliphatic amines, like “this compound”, are strong bases and are considered severe eye and skin irritants . Inhalation can cause irritation of the nose and throat, and lung irritation with respiratory distress .

Biochemical Analysis

Biochemical Properties

They can form bonds such as ionic bonding, hydrogen bonding, disulfide linkages, and dispersion forces, which determine the shape and stability of the folded protein .

Cellular Effects

Amines are known to play crucial roles in cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues . They are involved in biological mechanisms such as DNA replication, RNA transcription, protein synthesis, and post-translational modification .

Molecular Mechanism

The most important difference between the basicity of amines and the nucleophilicity of amines is the sensitivity of nucleophilicity to steric effects .

Metabolic Pathways

The specific metabolic pathways involving (3-Methylpentyl)amine are not well-documented. Amines are involved in various metabolic processes. For instance, they are involved in the decarboxylation of amino acids or amination and transamination of aldehydes and ketones during standard metabolic processes .

Transport and Distribution

Drug distribution in general is influenced by factors such as blood perfusion, tissue binding (e.g., due to lipid content), regional pH, and permeability of cell membranes .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Properties

IUPAC Name |

3-methylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-6(2)4-5-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAUIBFZZUVOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388888 | |

| Record name | (3-Methylpentyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42245-37-4 | |

| Record name | (3-Methylpentyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)

![6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1608390.png)